molecular formula C13H13NO2 B7995831 2-(3,4-Dimethoxyphenyl)pyridine

2-(3,4-Dimethoxyphenyl)pyridine

Cat. No. B7995831
M. Wt: 215.25 g/mol
InChI Key: GDTGFWRUXZQNHK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyridine is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystallography and Molecular Interactions : The crystal and molecular structures of certain derivatives of 2-(3,4-Dimethoxyphenyl)pyridine have been investigated, revealing the existence of intramolecular dihydrogen bonds and intermolecular secondary interactions, contributing to our understanding of molecular geometries and interactions in crystal structures (Grabowski et al., 2004).

  • Photophysical and Electrochemical Properties : Studies on certain pyridine derivatives have explored their photophysical properties using UV–Visible and fluorescence spectroscopy. These properties are essential for applications in fields like optoelectronics and material science (Golla et al., 2020).

  • Ruthenium Complexes : Research involving ruthenium complexes containing a pendent catechol ring, where 2-(3,4-Dimethoxyphenyl)pyridine acts as a ligand, has been conducted. These complexes are characterized using various spectroscopic techniques, and their acid-base properties and electronic structures are investigated, which is significant in the field of inorganic chemistry (O'Brien et al., 2004).

  • Antiproliferative Agents in Cancer Research : Derivatives of 2-(3,4-Dimethoxyphenyl)pyridine have been designed and synthesized for potential use as antiproliferative agents in cancer treatment. These compounds exhibited potent anticancer activity against a range of cancer cell lines, indicating their potential as lead structures in drug development (Chitti et al., 2019).

  • Thermal Properties for Opto-Electronic Device Applications : The thermal properties of a 2-(3,4-Dimethoxyphenyl)pyridine derivative, important for high-temperature optical device applications, have been investigated. The material's thermal stability makes it a suitable candidate for such applications (Menezes et al., 2020).

  • Inducing Apoptosis in Cancer Cells : Certain pyridine derivatives have shown the ability to induce G2/M arrest and apoptosis in liver and breast cancer cells. This highlights the potential of these compounds in developing new cancer therapies (Androutsopoulos & Spandidos, 2017).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTGFWRUXZQNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)pyridine

Synthesis routes and methods

Procedure details

The intermediate 4-(3,4-dimethoxyphenyl)pyridine and its isomeric 3-(3,4-dimethoxyphenyl)pyridine and 2-(3,4-dimethoxyphenyl)pyridine were prepared as follows. To a stirred mixture cooled in an ice-salt bath and containing 200 g. of 4-aminoveratrole, 400 ml. of concentrated hydrochloric acid and 100 ml. of water was added a solution containing 102 g. of sodium nitrite in 180 ml. of water over a two hour period, while maintaining a reaction temperature below 5° C. during this addition. The reaction mixture was stirred further for an additional fifteen minutes and then added slowly over a period of about two and one-half hours to 2 l. of stirred pyridine preheated to 40° C., keeping the internal temperature between 45°-55° C. The mixture was then heated on A steam bath for one hour, allowed to stand at room temperature overnight (about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath. To the residue was added 400 ml. of concentrated hydrochloric acid and 600 ml. of water and the mixture was slurried well. The mixture was extracted with three 600 ml. portions of chloroform. The aqueous layer was treated with decolorizing charcoal and filtered. The filtrate was made basic by adding aqueous ammonia and the oily product that separated was extracted with chloroform. The chloroform was distilled off in vacuo to yield 165.7 g. of an oily product, which consisted of a mixture of the three isomeric 4-, 3-, and 2-(3,4-dimethoxyphenyl)pyridines. These three isomers were separated by chromatography using 2 kg. of silica gel column set in a 2 l. sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether alone and than 2% methanol in ether. Evaporation of the ether eluate yielded 67.8 g. of 2-(3,4-dimethoxyphenyl)pyridine, m.p. 76°- 78° C. Evaporation of the 2% methanol-in-ether eluate yielded a mixture of the 3- and 4-isomers, 45.6 g., as a semi-solid, which was crystallized from ether to produce 24.8 g. of 4-(3,4-dimethoxyphenyl)pyridine, m.p. 101°-103° C. The mother liquor was combined with another faction which contained a mixture of 30.8 g. of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above. There was then obtained another 15 g. of the 2-isomer and the remaining mixture, predominantly the 3-isomer, was dissolved in 6N HCl, 300 ml., and the solution treated with decolorizing charcoal. The filtrate was concentrated on a rotary-evaporator to yield a greenish residue, which was recrystallized from isopropyl alcohol to produce 33 g. of 3-(3,4-dimethoxyphenyl)pyridine hydrochloride, m.p. 198°-200° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
4‐(3,4‐Dimethoxyphenyl)pyridine (5c) prepared by the coupling of 3,4‐dimethoxyphenyldiazonium chloride with pyridine was converted to 4‐(4‐pyridinyl)benzene‐1,2‐diol (6c) by …
Number of citations: 12 onlinelibrary.wiley.com
C Martín-Beltrán, M Sánchez-Peris… - Bioorganic & Medicinal …, 2019 - Elsevier
Twenty-four derivatives structurally related to honokiol have been synthesized and biologically evaluated. IC 50 values were determined towards the HT-29, MCF-7 and HEK-293 cell …
Number of citations: 7 www.sciencedirect.com
H Malmberg, M Nilsson - Tetrahedron, 1986 - Elsevier
2-Arylpyridines are formed rather selectively in 50 to 80 % yields from 2-pyridylcopper and unactivated iodoarenes in the presence of one to two mol triphenylphosphine in toluene …
Number of citations: 41 www.sciencedirect.com
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
2, 5-Dibromopyridine has been found to undergo a regioselective palladium-catalyzed coupling reaction with terminal acetylenes and arylzinc halides to give the corresponding 2-…
Number of citations: 160 pubs.acs.org
MLN Rao, RJ Dhanorkar - Tetrahedron, 2015 - Elsevier
This study describes the palladium-catalyzed couplings of iodopyridines, chloropyridines, and chloroquinoline with atom-economic BiAr 3 reagents in sub-stoichiometric loadings. Mono-…
Number of citations: 16 www.sciencedirect.com
S Yuan, L Ling, J Tang, M Luo, X Zeng - Synthesis, 2021 - thieme-connect.com
Reductive cleavage of aromatic and benzylic C–O bonds by chromium catalysis is reported. This deoxygenative reaction was promoted by low-cost CrCl 2 precatalyst combined with …
Number of citations: 2 www.thieme-connect.com
C Jagusch, M Negri, UE Hille, Q Hu, M Bartels… - Bioorganic & medicinal …, 2008 - Elsevier
Novel chemical entities were prepared via Suzuki and S N reaction as AC-ring substrate mimetics of CYP17. The synthesised compounds 1–31 were tested for activity using human …
Number of citations: 86 www.sciencedirect.com
PY Motlagh, B Vahid, S Akay, B Kayan, Y Yoon… - Ultrasonics …, 2023 - Elsevier
Water resource pollution by organic contaminants is an environmental issue of increasing concern. Here, sporopollenin/zinc oxide (SP/ZnO) was used as an environmentally friendly …
Number of citations: 1 www.sciencedirect.com
M TERASHIMA, K SEKI, C YOSHIDA… - Chemical and …, 1985 - jstage.jst.go.jp
Photolysis of a mixture of 2—iodopyridi ‘ne and a variety of substituted benzenes in dichloro—methane afforded the corresponding 2-ary1pyridines as isomeric mixtures. Based on the …
Number of citations: 29 www.jstage.jst.go.jp

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